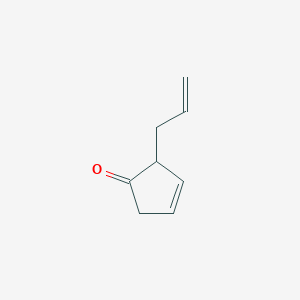
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 1,3-dibutylxanthine, which is then subjected to a reaction with an appropriate oxobutylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: The compound’s vasodilatory properties make it a subject of interest in cardiovascular research.
Medicine: Potential therapeutic applications include the treatment of conditions requiring improved blood flow, such as peripheral artery disease.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the body. By binding to these receptors, the compound can inhibit the action of adenosine, leading to vasodilation and increased blood flow. This effect is mediated through the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating vascular tone and blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known stimulant found in coffee and tea, caffeine is also a xanthine derivative.
Theophylline: Used in the treatment of respiratory diseases, theophylline is another xanthine compound with bronchodilator properties.
Theobromine: Found in chocolate, theobromine has mild stimulant effects and is structurally similar to caffeine.
Uniqueness
1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl and oxobutyl substituents, which confer distinct pharmacological properties. Unlike caffeine and theobromine, this compound has a pronounced vasodilatory effect, making it particularly useful in cardiovascular research and potential therapeutic applications .
Propiedades
Número CAS |
57076-75-2 |
|---|---|
Fórmula molecular |
C17H26N4O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1,3-dibutyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O3/c1-5-7-9-19-15-14(21(11-18-15)12(3)13(4)22)16(23)20(17(19)24)10-8-6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
IFHAIWCVGOMDIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)C(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)

![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)
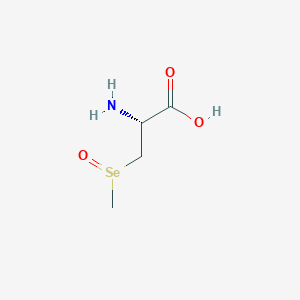
![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
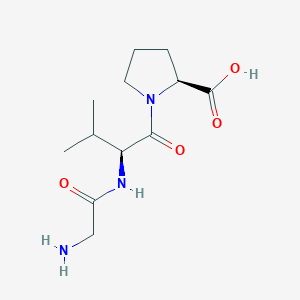

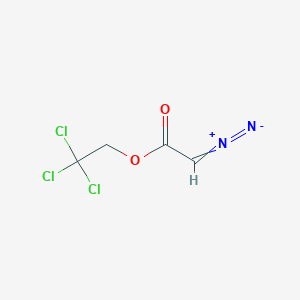
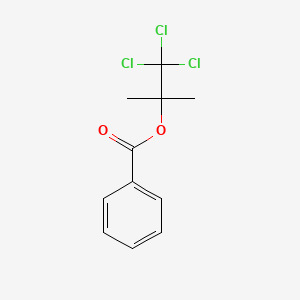
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
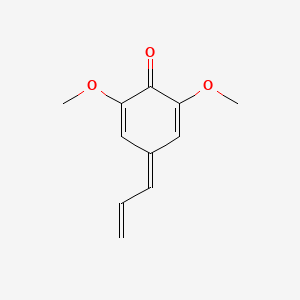
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
